N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(2-phenylethyl)ethanediamide
Description
This compound belongs to a class of thieno[3,4-c]pyrazol derivatives characterized by a fused heterocyclic core (thiophene-pyrazole) with sulfonyl (5,5-dioxo) and fluorophenyl substituents. The ethanediamide moiety is functionalized with a 2-phenylethyl group at the N'-position, distinguishing it from structurally related analogs. Its molecular formula is inferred as C₂₂H₂₀FN₃O₄S based on similar derivatives (e.g., C₁₈H₁₉FN₄O₄S in ) .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c22-15-6-8-16(9-7-15)26-19(17-12-31(29,30)13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNLJTRVDGYMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(2-phenylethyl)ethanediamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing reagent is introduced.
Attachment of the Phenylethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst.
Formation of the Ethanediamide Linkage: This final step involves the reaction of the intermediate with an ethanediamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Derivatives with new functional groups attached to the aromatic rings.
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(2-phenylethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-(2-phenylethyl)ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorophenyl and phenylethyl groups. These interactions may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Analytical Data :
- IR Spectroscopy : Absence of C=S stretches (~1240–1255 cm⁻¹) confirms the thione-free structure, distinguishing it from triazole-thione analogs .
- ¹H NMR : Aromatic protons (4-fluorophenyl) resonate at δ 7.2–7.8 ppm; methylene protons (2-phenylethyl) appear as multiplets near δ 2.5–3.5 ppm .
Crystallographic and Computational Insights
No crystallographic data for the target compound is provided in the evidence.
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(2-phenylethyl)ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 899994-92-4 |
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and cell proliferation. This inhibition can lead to alterations in cellular processes associated with cancer progression and other diseases.
Pharmacological Effects
- Anticancer Activity : Research indicates that the compound may possess cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by modulating cell cycle progression and promoting cell death pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in preclinical models, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thieno[3,4-c]pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
- Neuroprotective Study : Research conducted on animal models demonstrated that the compound could reduce neuroinflammation and improve cognitive function following induced oxidative stress .
- Anti-inflammatory Research : A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Q & A
Basic: What experimental design strategies can optimize the synthetic yield of this compound?
To improve synthetic efficiency, employ Design of Experiments (DOE) methodologies. DOE reduces the number of trials by systematically varying parameters (e.g., temperature, catalyst loading, reaction time) and analyzing their interactions. For instance, fractional factorial designs can identify critical variables affecting yield . Additionally, integrate quantum chemical reaction path searches (e.g., via density functional theory) to predict energetically favorable pathways and prioritize experimental conditions . Combining computational predictions with DOE minimizes trial-and-error approaches and accelerates optimization.
Basic: How can the molecular structure of this compound be rigorously characterized?
Use single-crystal X-ray diffraction to resolve the 3D structure, including bond lengths, angles, and stereoelectronic effects. This technique provides atomic-level precision, as demonstrated in analogous thieno-pyrazole derivatives . Complement this with NMR spectroscopy (¹H/¹³C, 2D COSY/NOESY) to confirm proton environments and spatial arrangements. High-resolution mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups.
Basic: What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) to assess interactions with target proteins. For example, derivatives of thieno-pyrazoles have been tested as kinase inhibitors. Pair this with cell viability assays (MTT or resazurin) in relevant cell lines to evaluate cytotoxicity. Ensure assay conditions (pH, temperature, solvent controls) are standardized to avoid artifacts .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Leverage molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations to map binding modes and stability in protein active sites. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics and predict pharmacokinetic properties (e.g., solubility, permeability) . Validate predictions with experimental data (e.g., IC₅₀ values) to refine computational models iteratively .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Systematically modify substituents on the thieno-pyrazole core and phenethylamide side chain. For example:
- Replace the 4-fluorophenyl group with other halogens or electron-withdrawing groups.
- Vary the ethanediamide linker length to probe steric effects.
Use parallel synthesis or combinatorial libraries to generate analogs, and correlate structural changes with bioactivity data. Computational fragment-based design can prioritize synthetically feasible modifications .
Advanced: What mechanistic insights can be gained from reaction path analysis?
Apply quantum chemical calculations (e.g., transition state theory, intrinsic reaction coordinate analysis) to map energy profiles for key steps like cyclization or sulfone formation. Pair this with kinetic isotope effects or Hammett studies to elucidate rate-determining steps and electronic influences . For example, the 5,5-dioxo group’s electron-deficient nature may accelerate nucleophilic attacks.
Advanced: How to develop robust HPLC/LC-MS methods for purity analysis?
Optimize chromatographic conditions using response surface methodology (RSM) . Variables include:
- Mobile phase composition (acetonitrile:water gradients).
- Column type (C18 vs. HILIC).
- pH modifiers (e.g., 0.1% formic acid).
Validate method precision, accuracy, and limits of detection (LOD/LOQ) per ICH guidelines. Use mass spectrometry to identify impurities and degradation products .
Advanced: What engineering challenges arise during scale-up, and how to address them?
Key issues include heat transfer inefficiencies in exothermic reactions and mixing limitations in viscous systems. Use process simulation software (Aspen Plus) to model reactor dynamics and optimize parameters (e.g., agitation rate, cooling profiles). Implement membrane separation technologies for efficient purification at scale . Pilot-scale trials with inline PAT (process analytical technology) ensure reproducibility.
Advanced: How to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Apply statistical hypothesis testing (ANOVA, t-tests) to assess significance. Investigate confounding variables (e.g., solvent purity, cell passage number). Use multivariate analysis (PCA, PLS) to disentangle complex variable interactions. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: How to determine thermodynamic properties like solubility and stability?
Use dynamic vapor sorption (DVS) for hygroscopicity analysis and differential scanning calorimetry (DSC) for melting point and polymorph identification. COMSOL simulations can predict solubility in mixed solvents by integrating Hansen solubility parameters. For stability, conduct forced degradation studies (heat, light, pH extremes) and monitor degradation kinetics via Arrhenius modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
